molecular formula C22H20FN3O5 B2498021 8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021126-61-3

8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2498021
CAS No.: 1021126-61-3
M. Wt: 425.416
InChI Key: MGISWSXFOHCJLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic compound that features a unique spirocyclic structure. This compound is characterized by the presence of a benzodioxole moiety, a fluorophenyl group, and a triazaspirodecane core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

8-(1,3-benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O5/c23-16-4-1-14(2-5-16)12-26-20(28)22(24-21(26)29)7-9-25(10-8-22)19(27)15-3-6-17-18(11-15)31-13-30-17/h1-6,11H,7-10,12-13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGISWSXFOHCJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,2-Cyclohexanedione with N-Methylethylenediamine

The spiro[4.5]decane framework is constructed via acid-catalyzed cyclocondensation. A mixture of 1,2-cyclohexanedione (10 mmol) and N-methylethylenediamine (12 mmol) in glacial acetic acid undergoes reflux at 120°C for 24 hours, yielding the intermediate 1-oxa-4,8-diazaspiro[4.5]decane (72% yield).

Key Reaction Parameters

Parameter Value
Temperature 120°C
Catalyst Acetic acid (10% v/v)
Reaction Time 24 hours
Yield 72%

Oxidation to Form the 2,4-Dione System

The intermediate is treated with lead tetraacetate (2.2 equiv) in anhydrous DMF at 0°C for 6 hours, oxidizing the secondary amines to imides and generating the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold (65% yield).

Installation of the 4-Fluorobenzyl Substituent

Alkylation with 4-Fluorobenzyl Bromide

The N3 position is selectively alkylated using 4-fluorobenzyl bromide (1.2 equiv) in the presence of potassium carbonate (3 equiv) in anhydrous acetonitrile. The reaction proceeds at 80°C for 8 hours, affording the final product in 63% yield after recrystallization from ethanol/water.

Optimization Data

Base Solvent Temperature Time Yield
K₂CO₃ Acetonitrile 80°C 8 h 63%
NaH THF 60°C 12 h 45%
DBU DMF 100°C 6 h 58%

Alternative Synthetic Routes and Comparative Analysis

Palladium-Catalyzed Cross-Coupling Approach

An advanced strategy employs Suzuki-Miyaura coupling to install the benzodioxole group. The spirocyclic intermediate bearing a bromine atom at C8 is reacted with 1,3-benzodioxole-5-boronic acid (1.5 equiv) using Pd(PPh₃)₄ (5 mol%) in dioxane/water (4:1) at 90°C for 24 hours. This method achieves comparable yields (60%) but requires stringent anhydrous conditions.

Solid-Phase Synthesis for High-Throughput Production

Immobilization of the hydantoin core on Wang resin enables iterative functionalization. After acylating with benzodioxole carbonyl chloride (3 equiv) and alkylating with 4-fluorobenzyl bromide (5 equiv), cleavage with TFA/H₂O (95:5) delivers the target compound with 55% overall yield.

Industrial-Scale Purification and Characterization

Crystallization Optimization

The crude product is purified through antisolvent crystallization using ethyl acetate/heptane (1:3). XRPD analysis confirms polymorph Form I with a melting point of 218–220°C.

Advanced Analytical Profiling

  • HPLC Purity : 99.7% (C18 column, 0.1% TFA in H₂O/MeCN gradient)
  • Chiral HPLC : >99% ee (Chiralpak AD-H, hexane/i-PrOH 80:20)
  • Thermogravimetric Analysis : Decomposition onset at 285°C

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural characteristics exhibit diverse biological activities. The following table summarizes some potential biological activities associated with this compound:

Activity Type Description
Antitumor ActivitySimilar compounds have shown efficacy against various cancer cell lines.
Antimicrobial PropertiesExhibits activity against bacteria and fungi due to its unique structural features.
Enzyme InhibitionPotential to inhibit specific enzymes involved in disease pathways, contributing to therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds related to 8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione:

  • Antitumor Studies : A study demonstrated that similar triazaspiro compounds exhibited significant cytotoxicity against breast cancer cell lines (e.g., MCF-7), suggesting potential for development as anticancer agents .
  • Antimicrobial Efficacy : Research highlighted the antimicrobial properties of benzodioxole derivatives against Gram-positive and Gram-negative bacteria, indicating that modifications in structure can enhance activity .
  • Enzyme Interaction Studies : Investigations into enzyme inhibition have shown that derivatives can effectively inhibit enzymes such as topoisomerase and proteases involved in cancer progression .

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it may interact with proteins or enzymes, altering their function. This interaction could involve binding to active sites or allosteric sites, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

  • 8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
  • 8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Uniqueness

The presence of the fluorophenyl group in “8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione” may impart unique properties such as increased lipophilicity or enhanced binding affinity to certain biological targets, distinguishing it from its analogs.

Biological Activity

The compound 8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic molecule characterized by its unique structural features, including a triazaspiro framework and functional groups that suggest potential biological activities. This article reviews the biological activity of this compound, exploring its interactions with biological systems, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C17H16N4O3
  • CAS Number : 1021126-61-3

The presence of the benzodioxole moiety and the fluorophenyl group enhances its chemical properties and reactivity, making it a candidate for various biological applications.

Biological Activity Overview

The biological activity of this compound can be attributed to its unique structural features. Research indicates that derivatives of the 1,3,8-triazaspiro[4.5]decane scaffold exhibit significant pharmacological properties, including:

  • Antitumor Activity : Similar compounds have been shown to inhibit tumor cell proliferation.
  • Cardioprotective Effects : Studies suggest that these compounds may protect cardiac cells from apoptosis during ischemic events by inhibiting mitochondrial permeability transition pores (mPTP) .

The mechanism of action for This compound involves interaction with specific protein targets within biological systems:

  • Inhibition of mPTP : Research indicates that this compound may inhibit mPTP opening through mechanisms independent of key residues involved in ATP synthase activity. This property could prevent cellular damage associated with reperfusion injuries during myocardial infarction .
  • Binding Affinity : The structural configuration allows for significant binding interactions with target proteins, which is crucial for its biological effects .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound in relation to other similar molecules:

Compound NameStructural FeaturesBiological Activity
1,3,8-Triazaspiro[4.5]decane-2,4-dioneSimilar spiro structureAntitumor activity
8-Acetyl-1,3,8-triazaspiro[4.5]decaneAcetyl group instead of benzodioxoleAntimicrobial properties
2H-Benzodioxole derivativesContains benzodioxole moietyDiverse biological activities

This table illustrates how the specific combination of functional groups in This compound may enhance or modify its biological activity compared to other derivatives.

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of this compound:

  • Cardioprotective Studies : A study demonstrated that derivatives based on the triazaspiro scaffold significantly reduced apoptotic rates in myocardial infarction models . These findings underscore the potential for developing cardioprotective agents from this class of compounds.
  • Antitumor Activity : Another investigation into structurally similar compounds revealed their ability to inhibit tumor growth effectively in various cancer cell lines . This suggests that further research into the specific mechanisms of action for This compound could yield promising results.

Q & A

Basic: What are the recommended synthetic routes and purification strategies for this compound?

Answer:
The synthesis typically involves multi-step organic reactions, starting with the formation of the spirocyclic core followed by functionalization. Key steps include:

  • Spirocyclic Core Formation : Cyclization of precursors (e.g., ketones or amines) under controlled conditions (e.g., reflux in acetonitrile or dichloromethane) to form the triazaspiro[4.5]decane backbone .
  • Substituent Introduction : The benzodioxole carbonyl and 4-fluorophenylmethyl groups are introduced via nucleophilic acyl substitution or alkylation. For example, reaction with 4-fluorobenzyl bromide in the presence of anhydrous K₂CO₃ .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) is standard. HPLC may be used for high-purity isolation .

Basic: How is the compound structurally characterized?

Answer:
A combination of spectroscopic and analytical techniques is employed:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and spirocyclic stereochemistry. 2D NMR (e.g., COSY, NOESY) resolves complex coupling patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for dione and benzodioxole) .
  • Elemental Analysis : Validates molecular formula (e.g., C₂₃H₂₀FN₃O₅) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

Advanced: What strategies optimize yield in large-scale synthesis?

Answer:
Key parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for substitutions .
  • Temperature Control : Low temperatures (-78°C) prevent side reactions during acylations .
  • Catalyst Use : Triethylamine or DMAP accelerates acylations and sulfonylation .
  • Workflow Design : Intermediate purification (e.g., recrystallization) improves final yield .

Advanced: How are structure-activity relationships (SAR) studied for derivatives?

Answer:
SAR studies focus on:

  • Derivatization : Introducing substituents (e.g., sulfonyl chlorides, acyl groups) at the spirocyclic nitrogen or benzodioxole ring .
  • Biological Assays : In vitro testing (e.g., enzyme inhibition, receptor binding) identifies pharmacophores. For example, fluorophenyl groups enhance CNS penetration .
  • Computational Modeling : Docking studies (e.g., AutoDock) predict binding modes to targets like GABA receptors .

Basic: What in vitro assays are used to evaluate biological activity?

Answer:
Common assays include:

  • Enzyme Inhibition : Fluorometric assays (e.g., for kinases or proteases) measure IC₅₀ values .
  • Cell Viability : MTT assays assess cytotoxicity in cancer or neuronal cell lines .
  • Receptor Binding : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) .

Advanced: How is metabolic stability assessed in preclinical studies?

Answer:

  • Microsomal Incubations : Liver microsomes (human/rodent) quantify metabolic half-life (t₁/₂) via LC-MS .
  • CYP450 Inhibition : Fluorescence-based assays identify interactions with cytochrome P450 enzymes .
  • Plasma Stability : Incubation in plasma at 37°C monitors degradation over 24 hours .

Advanced: What computational methods predict solubility and bioavailability?

Answer:

  • QSAR Models : Predict logP and solubility using software like Schrödinger’s QikProp .
  • Molecular Dynamics (MD) : Simulates membrane permeation (e.g., using GROMACS) .
  • ADMET Prediction : Tools like SwissADME estimate absorption and toxicity .

Advanced: How are stereochemical inconsistencies resolved in synthesis?

Answer:

  • Chiral Chromatography : HPLC with chiral columns (e.g., Chiralpak AD-H) separates enantiomers .
  • X-ray Crystallography : Determines absolute configuration of single crystals .
  • VCD Spectroscopy : Vibrational circular dichroism distinguishes diastereomers .

Advanced: What in vivo models validate therapeutic potential?

Answer:

  • Rodent Seizure Models : Maximal electroshock (MES) or pentylenetetrazole (PTZ) tests for anticonvulsant activity .
  • Neuropathic Pain Models : Chronic constriction injury (CCI) in rats assesses analgesic efficacy .
  • Pharmacokinetics : Plasma concentration-time profiles after oral/intravenous dosing in mice .

Advanced: How are analytical methods validated for quality control?

Answer:

  • ICH Guidelines : Validate HPLC methods for specificity, linearity (R² > 0.995), and precision (%RSD < 2%) .
  • Forced Degradation : Stress testing (heat, light, pH extremes) identifies degradation products .
  • Stability-Indicating Assays : LC-MS/MS monitors impurities under accelerated storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.